Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc
Description
Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc is a zinc(II) complex with two p-hydroxyphenyl-functionalized dithiocarbamate (DTC) ligands. The compound features a tetrahedral geometry, where zinc coordinates with sulfur atoms from the DTC ligands . Its synthesis involves reacting zinc salts with sodium p-hydroxyphenyldithiocarbamate, yielding a stable complex characterized by spectroscopic (e.g., FTIR, UV-Vis) and crystallographic methods . The p-hydroxyphenyl substituents confer unique electronic and steric properties, enhancing its solubility in polar solvents and bioactivity . Applications span anticancer research, antimicrobial studies, and nanotechnology, where it serves as a precursor for zinc sulfide (ZnS) nanoparticles .
Properties
CAS No. |
94023-60-6 |
|---|---|
Molecular Formula |
C14H12N2O2S4Zn |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
zinc;N-(4-hydroxyphenyl)carbamodithioate |
InChI |
InChI=1S/2C7H7NOS2.Zn/c2*9-6-3-1-5(2-4-6)8-7(10)11;/h2*1-4,9H,(H2,8,10,11);/q;;+2/p-2 |
InChI Key |
LBIWLARSKMKZTQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)[S-])O.C1=CC(=CC=C1NC(=S)[S-])O.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc typically involves the reaction of zinc salts with bis(p-hydroxyphenyl)dithiocarbamate ligands under controlled conditions. One common method involves the use of zinc chloride and sodium bis(p-hydroxyphenyl)dithiocarbamate in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization accelerator.
Mechanism of Action
The mechanism of action of bis[(p-hydroxyphenyl)dithiocarbamato-S,S’]zinc involves its interaction with molecular targets such as enzymes and proteins. The dithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also generate reactive oxygen species, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Zinc Dithiocarbamate Complexes
Key Findings :
- Aromatic vs. Aliphatic Substituents : The p-hydroxyphenyl group in the target compound enables stronger intermolecular interactions (e.g., hydrogen bonding) compared to aliphatic substituents like dibutyl .
- Steric Effects : Bulky substituents (e.g., N-benzyl) reduce packing efficiency but enhance luminescent properties, whereas smaller groups favor crystallinity .
Key Findings :
- Anticancer Mechanisms : The p-hydroxyphenyl derivative induces apoptosis via reactive oxygen species (ROS) pathways, outperforming morpholine-based analogs .
- Antimicrobial Efficacy : Furfuryl-substituted complexes show superior activity due to enhanced lipophilicity, whereas hydroxyl groups balance solubility and efficacy .
Key Findings :
- Thermal Stability : Aliphatic substituents (e.g., diisobutyl) increase Td due to stronger hydrophobic interactions, whereas aromatic groups lower stability .
- Nanoparticle Quality: The target compound produces smaller ZnS nanoparticles than N-ethyl-N-isopropyl analogs, attributed to controlled decomposition kinetics .
Biological Activity
Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc, often referred to as Zn(PhOH-DTC)2, is a coordination compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its dithiocarbamate ligands coordinated to a zinc ion. The general formula can be represented as:
This structure allows for unique interactions with biological macromolecules, influencing its activity.
Anticancer Properties
Research has indicated that dithiocarbamate complexes, including those containing zinc, exhibit significant anticancer properties. A study comparing various metal-dithiocarbamate complexes revealed that Zn(PhOH-DTC)2 can induce apoptosis in cancer cell lines by inhibiting proteasomal activity. The mechanism involves the activation of calpain pathways rather than caspase-3 pathways, distinguishing it from copper complexes which activate both pathways .
Table 1: Cytotoxicity of Zn(PhOH-DTC)2 in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Proteasome inhibition |
| MCF-7 | 25 | Calpain activation |
| PC-3 | 30 | Induction of apoptosis |
Antimicrobial Activity
Zn(PhOH-DTC)2 has also been evaluated for its antimicrobial properties. Studies have shown that it possesses notable antibacterial and antifungal activities against various pathogens. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
Table 2: Antimicrobial Efficacy of Zn(PhOH-DTC)2
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Candida albicans | 35 µg/mL |
The biological activity of Zn(PhOH-DTC)2 can be attributed to several mechanisms:
- Proteasome Inhibition : The compound inhibits the proteasomal chymotrypsin-like activity, leading to the accumulation of pro-apoptotic factors within the cell.
- Oxidative Stress Induction : It enhances oxidative stress within cells, contributing to apoptosis in cancer cells.
- Membrane Disruption : In microbial cells, the complex disrupts membrane integrity, leading to cell death.
Study on Cancer Cell Lines
In a study conducted by Milacic et al., the effects of various dithiocarbamate-zinc complexes were assessed on human breast and prostate cancer cell lines. The results indicated that Zn(PhOH-DTC)2 effectively reduced cell viability and induced apoptosis through proteasome inhibition and calpain pathway activation .
Gastroprotective Effects
Another study examined the gastroprotective effects of zinc complexes against ethanol-induced mucosal lesions in rats. The results showed that pre-treatment with Zn(PhOH-DTC)2 significantly reduced mucosal damage and enhanced antioxidant enzyme activity, indicating potential therapeutic applications beyond oncology .
Q & A
Q. What are the established synthetic routes for Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc, and what methodological considerations are critical for reproducibility?
The synthesis typically involves reacting p-hydroxyphenylamine with carbon disulfide under alkaline conditions (e.g., NaOH) to form the dithiocarbamate ligand, followed by reaction with zinc salts (e.g., ZnCl₂ or ZnSO₄) . Key considerations include:
- Temperature control : Reactions are often conducted at reduced temperatures (0–5°C) to prevent ligand decomposition .
- Ligand-to-metal ratio : Stoichiometric excess of the ligand (2:1) ensures complete complexation and minimizes byproducts .
- Purification : Recrystallization from solvents like ethanol/dioxane mixtures improves yield and purity .
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) be systematically applied to confirm the structure of this compound?
- IR Spectroscopy : Confirm the presence of ν(C=S) bands (950–1050 cm⁻¹) and ν(N–C) (1450–1550 cm⁻¹) to validate dithiocarbamate coordination. The absence of ν(S–H) (2500–2600 cm⁻¹) indicates deprotonation .
- UV-Vis Spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range confirm Zn-S bonding .
- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values to assess purity .
Q. What are the solubility properties of this compound, and how do they influence experimental design in catalytic or biological studies?
The complex is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dioxane . For catalytic studies, solubility dictates solvent choice for homogeneous reactions. In biological assays, DMSO stock solutions (≤1% v/v) are preferred to avoid cytotoxicity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can mechanistic insights into the catalytic activity of this compound be derived using kinetic and computational studies?
- Kinetic Analysis : Monitor reaction progress via UV-Vis or NMR to determine rate constants (k) and propose intermediate species. For example, in oxidation reactions, track disappearance of LMCT bands .
- DFT Calculations : Model the electronic structure to identify active sites (e.g., Zn center vs. ligand) and predict reaction pathways .
Q. What strategies resolve contradictions in crystallographic data between theoretical and experimental bond lengths in zinc dithiocarbamate complexes?
- High-Resolution X-ray Diffraction : Use synchrotron sources to improve data accuracy, especially for weak S···S interactions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) that may distort metal-ligand geometries .
Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial efficacy) across studies?
- Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in microbial strains, inoculum size, and growth media .
- Control Experiments : Compare with known antimicrobial agents (e.g., ampicillin) to calibrate activity thresholds .
Q. What methodological frameworks (e.g., PICO, FINER) are optimal for designing hypothesis-driven studies involving this compound?
- PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (compound dosage), C omparator (standard drugs), O utcome (IC₅₀ values) .
- FINER Criteria : Ensure questions are F easible (adequate synthetic yield), I nteresting (novel mechanism), N ovel (understudied application), E thical (low toxicity), R elevant (antimicrobial resistance) .
Data Analysis & Theoretical Integration
Q. How can researchers reconcile variations in thermal stability data (TGA) observed under different atmospheric conditions?
Q. What role does ligand π-stacking play in the solid-state properties of this compound, and how can it be exploited in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
